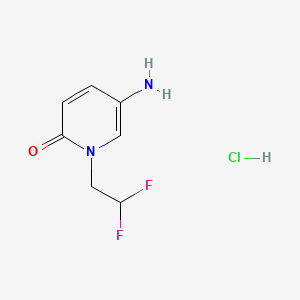![molecular formula C12H11BrO2 B13456788 6-Bromo-2,3-dihydrospiro[indene-1,3'-oxolan]-3-one](/img/structure/B13456788.png)
6-Bromo-2,3-dihydrospiro[indene-1,3'-oxolan]-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-2,3-dihydrospiro[indene-1,3’-oxolan]-3-one is a chemical compound characterized by a spirocyclic structure, which includes a bromine atom attached to an indene moiety fused with an oxolane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2,3-dihydrospiro[indene-1,3’-oxolan]-3-one typically involves the following steps:
Spirocyclization: Formation of the spirocyclic structure by reacting the brominated indene with an appropriate oxolane precursor under controlled conditions.
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
6-Bromo-2,3-dihydrospiro[indene-1,3’-oxolan]-3-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: Further cyclization can occur to form more complex spirocyclic structures.
Common Reagents and Conditions
Nucleophiles: For substitution reactions, common nucleophiles such as amines, thiols, or alkoxides can be used.
Oxidizing Agents: Agents like potassium permanganate or chromium trioxide can be employed for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted spirocyclic compounds, while oxidation and reduction can lead to different functionalized derivatives.
Applications De Recherche Scientifique
6-Bromo-2,3-dihydrospiro[indene-1,3’-oxolan]-3-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 6-Bromo-2,3-dihydrospiro[indene-1,3’-oxolan]-3-one involves its interaction with specific molecular targets and pathways. The bromine atom and spirocyclic structure play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-Bromo-2,3-dihydrospiro[indene-1,3’-pyrrolidine] hydrochloride
- 6-Bromo-2,3-dihydrospiro[indene-1,3’-pyrrolidin]-5’-one
Uniqueness
6-Bromo-2,3-dihydrospiro[indene-1,3’-oxolan]-3-one is unique due to its specific spirocyclic structure and the presence of an oxolane ring. This distinguishes it from other similar compounds, which may have different ring systems or substituents, leading to variations in their chemical and biological properties.
Propriétés
Formule moléculaire |
C12H11BrO2 |
|---|---|
Poids moléculaire |
267.12 g/mol |
Nom IUPAC |
5-bromospiro[2H-indene-3,3'-oxolane]-1-one |
InChI |
InChI=1S/C12H11BrO2/c13-8-1-2-9-10(5-8)12(6-11(9)14)3-4-15-7-12/h1-2,5H,3-4,6-7H2 |
Clé InChI |
NTTNUZBJGMVSJC-UHFFFAOYSA-N |
SMILES canonique |
C1COCC12CC(=O)C3=C2C=C(C=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-bromo-2-methylphenyl)-2-{1-[1,3-dioxo-2-(prop-2-en-1-yl)-2,3-dihydro-1H-isoindol-5-yl]-N-methylformamido}acetamide](/img/structure/B13456718.png)
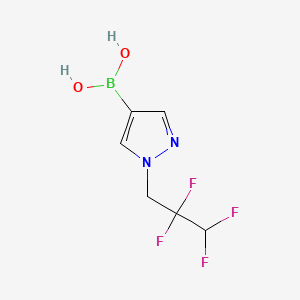
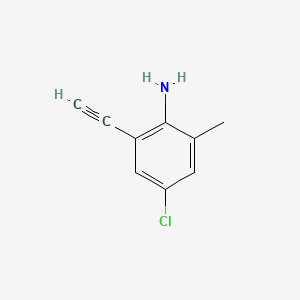
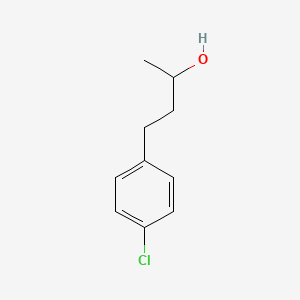
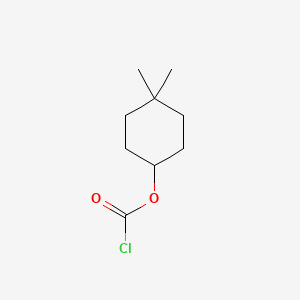
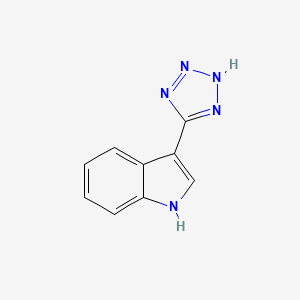
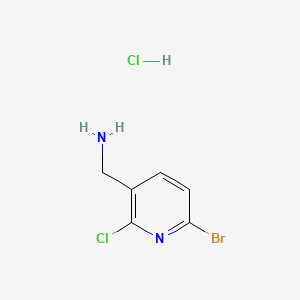
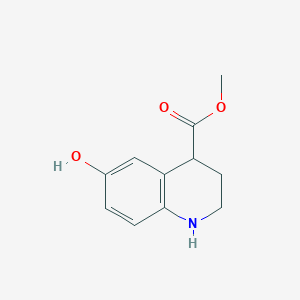


![1-{[(4-Methoxyphenyl)methyl]amino}-2-methylpropan-2-ol hydrochloride](/img/structure/B13456773.png)
![1-[3-(2-Methoxyethyl)bicyclo[1.1.1]pentan-1-yl]methanamine hydrochloride](/img/structure/B13456778.png)
